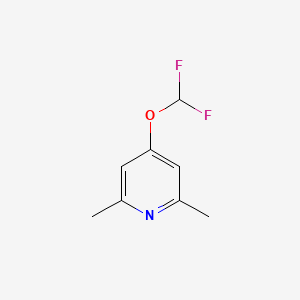

4-(difluoromethoxy)-2,6-dimethylpyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethoxy)-2,6-dimethylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-5-3-7(12-8(9)10)4-6(2)11-5/h3-4,8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGPIPAZUSGKQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214338-02-9 | |

| Record name | 4-(difluoromethoxy)-2,6-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Chemistry and Mechanistic Studies of 4 Difluoromethoxy 2,6 Dimethylpyridine

Reactivity of the Pyridine (B92270) Nitrogen in 4-(difluoromethoxy)-2,6-dimethylpyridine

The reactivity of the nitrogen atom in the pyridine ring is significantly influenced by both steric and electronic factors originating from the substituents.

Nucleophilic Reactivity

The pyridine nitrogen in this compound exhibits weak nucleophilicity. This reduced reactivity is a consequence of two primary factors:

Steric Hindrance: The presence of methyl groups at the 2- and 6-positions, flanking the nitrogen atom, creates significant steric bulk. This physically obstructs the approach of electrophiles to the nitrogen's lone pair of electrons. Studies on the N-difluoromethylation of various pyridine derivatives have shown that 2,6-lutidine has a very low conversion yield (<5%), confirming that steric effects from these methyl groups are a dominant factor in reducing the nitrogen's reactivity. wikipedia.org This phenomenon is well-documented for 2,6-lutidine, which is often used as a sterically hindered, non-nucleophilic base in organic synthesis. wikipedia.orgchemicalbook.com

Electronic Effects: The difluoromethoxy (–OCHF₂) group at the 4-position is strongly electron-withdrawing. This effect is transmitted through the aromatic π-system, reducing the electron density across the entire pyridine ring, including at the nitrogen atom. The calculated Hammett constants for the related CF₂OCH₃ group indicate it acts as a moderate electron acceptor through both inductive (σI = 0.2163) and resonance (σR = 0.0686) effects. This decrease in electron density makes the nitrogen lone pair less available for donation to an electrophile, thereby lowering its basicity and nucleophilicity compared to unsubstituted pyridine.

The combination of pronounced steric hindrance and the electron-withdrawing nature of the para-substituent renders the pyridine nitrogen in this molecule a poor nucleophile.

Coordination Chemistry with Metal Centers (Ligand Behavior)

Pyridine and its derivatives are common ligands in coordination chemistry, binding to metal centers through the nitrogen lone pair. For this compound, its role as a ligand is again shaped by its steric and electronic profile.

The steric bulk of the two methyl groups adjacent to the nitrogen atom significantly hinders its ability to coordinate directly to many metal centers, particularly in forming stable, classic coordination complexes. However, this steric hindrance is a key feature in the formation of "Frustrated Lewis Pairs" (FLPs). An FLP consists of a sterically encumbered Lewis base (like 2,6-lutidine) and a Lewis acid that cannot form a classic adduct due to steric repulsion. osti.gov These pairs are capable of activating small molecules like H₂. Studies on Lewis pairs involving 2,6-lutidine and boranes like B(C₆F₅)₃ or BCl₃ have demonstrated their ability to cleave dihydrogen heterolytically. osti.govresearchgate.net

The electronic properties of the 4-(difluoromethoxy) group would further modulate the ligand's behavior. As an electron-withdrawing group, it reduces the basicity of the pyridine nitrogen, weakening its interaction with a Lewis acid. Research on Fe-pyridinophane complexes has shown that modifying the electronic properties of the pyridine ring provides a direct handle for tuning the redox potential and catalytic activity of the resulting metal complex. Therefore, it is expected that the difluoromethoxy group would influence the metal-binding constants and the electronic properties of any potential complex formed with this compound.

Chemical Transformations Involving the Difluoromethoxy Group

The difluoromethoxy group (-OCHF₂) imparts unique properties to the molecule, including enhanced stability, and is itself a site for potential chemical reactions.

Nucleophilic Substitution Reactions at the Difluoromethoxy Moiety

Direct nucleophilic substitution at the difluoromethoxy group is challenging due to the high strength of the carbon-fluorine bonds. Unlike a simple methoxy (B1213986) group, the difluoromethoxy moiety is generally stable and requires specific conditions for substitution.

Research on related fluorinated pyridine derivatives indicates that such transformations are possible, though not trivial. rsc.orgrsc.org Direct substitution is often limited and may necessitate harsh reaction conditions or the use of specialized reagents. rsc.org A more viable approach involves radical-based pathways. For instance, photoredox catalysis can be employed to generate a difluoromethyl radical, enabling C–OCF₂H bond formation or cleavage under milder conditions. rsc.org While specific data for this compound is not available, the reactivity of the difluoromethoxy group in similar heterocyclic systems suggests that its replacement by other functional groups would likely proceed through transition-metal-catalyzed or radical-mediated mechanisms rather than a direct SₙAr-type pathway.

Stability and Reactivity under Diverse Chemical Environments

A key feature conferred by the difluoromethoxy group is enhanced chemical and metabolic stability compared to non-fluorinated analogues like a simple methoxy group. rsc.org This increased stability is a primary reason for the incorporation of fluorinated motifs in medicinal and agrochemical chemistry.

The difluoromethoxy group is generally resistant to hydrolysis under standard conditions. However, its stability can be compromised in certain chemical environments. The table below summarizes the expected stability profile based on data from related compounds.

| Condition | Expected Stability of the Difluoromethoxy Group | Notes |

| Standard Laboratory Conditions | Generally stable. | The compound is stable for storage and handling under normal atmospheric conditions. google.com |

| Strongly Acidic | May undergo reaction/degradation. | The C-O bond may be susceptible to cleavage under harsh acidic conditions. |

| Strongly Basic | Generally stable, but may react. | More resistant than under acidic conditions, but reactivity is possible at high temperatures or with very strong bases. |

| Oxidative Environments | Potentially sensitive to degradation. | Fluorinated ethers can be susceptible to oxidative cleavage. rsc.org |

| Photolytic Conditions | May be sensitive to degradation. | UV radiation could potentially lead to radical formation and decomposition. rsc.org |

| Metabolic (Enzymatic) | Enhanced stability. | The C-F bonds are resistant to enzymatic cleavage, leading to improved metabolic stability compared to methoxy analogs. rsc.org |

Reactivity of the Methyl Groups on the Pyridine Ring

The methyl groups at the C-2 and C-6 positions of the pyridine ring are active sites for chemical transformation, primarily through oxidation reactions. The electron-deficient nature of the pyridine ring, enhanced by the 4-difluoromethoxy substituent, influences the reactivity of these side chains.

Oxidation of methylpyridines is a common method for producing the corresponding pyridine carboxylic acids, which are valuable chemical intermediates. google.comacs.org Various oxidizing agents and conditions can be employed to convert one or both methyl groups into aldehyde, carboxylic acid, or other oxidized functionalities.

Common transformations for the methyl groups on a lutidine framework include:

Oxidation to Carboxylic Acids: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid, often under heating, can oxidize the methyl groups to carboxylic acid groups, yielding 4-(difluoromethoxy)pyridine-2,6-dicarboxylic acid.

Oxidation to Aldehydes: More controlled oxidation can yield the corresponding aldehydes. For example, the iodine-DMSO system is known to convert methyl azaarenes into aldehydes via a Kornblum oxidation pathway. researchgate.net

Ammoxidation: In the presence of ammonia (B1221849) and oxygen at high temperatures, typically over a vanadium-containing catalyst, the methyl groups can be converted into nitrile groups. researchgate.net

Halogenation: Radical halogenation at the benzylic-like position of the methyl groups can occur using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator.

Functionalization via Side-Chain Modifications

While specific studies on the side-chain modifications of this compound are not extensively documented, the reactivity of the methyl groups can be inferred from the well-established chemistry of 2,6-dimethylpyridine (B142122) (2,6-lutidine) and its derivatives. The methyl groups on the pyridine ring are weakly acidic and can be deprotonated with strong bases to form the corresponding carbanions. These nucleophilic species can then react with various electrophiles, allowing for the elongation and functionalization of the side chains.

Common transformations for the methyl groups of lutidine derivatives include:

Aldol-type condensations: Reaction with aldehydes and ketones to form β-hydroxyalkylpyridines.

Alkylation: Reaction with alkyl halides to introduce longer alkyl chains.

Acylation: Reaction with esters or acid chlorides to introduce acyl groups.

The presence of the electron-withdrawing 4-(difluoromethoxy) group is expected to increase the acidity of the methyl protons, potentially facilitating their deprotonation under milder conditions compared to 2,6-lutidine itself.

A general approach for the functionalization of 2,6-dimethylpyridines involves a Wittig reaction sequence. For instance, 4-(2,6-dimethylpyridin-4-yl)benzaldehyde can be synthesized and subsequently reacted with a phosphonium (B103445) ylide to introduce a vinyl group. rsc.org This demonstrates a viable strategy for modifying a substituent on the pyridine ring, which could be adapted for derivatives of this compound.

| Reagent | Product Type | Potential Application |

| Strong Base (e.g., n-BuLi, LDA) | Pyridylmethanide | Intermediate for further functionalization |

| Aldehyde/Ketone | β-Hydroxyalkylpyridine | Synthesis of complex molecules |

| Alkyl Halide | Alkylated Pyridine | Modification of physical/chemical properties |

| Ester/Acid Chloride | Acyl-substituted Pyridine | Introduction of a carbonyl functional group |

Oxidative and Reductive Transformations of the Pyridine Ring System

The pyridine ring in this compound can undergo both oxidative and reductive transformations, although the specific conditions and outcomes will be influenced by its unique substitution pattern.

Oxidative Transformations:

Oxidation of the pyridine nitrogen to form the corresponding N-oxide is a common transformation. This is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide can then serve as a versatile intermediate for further functionalization. For instance, pyridine N-oxides can undergo photochemical valence isomerization to introduce a hydroxyl group at the C3 position. acs.org

The oxidation of dihydropyridine (B1217469) precursors is a key step in many pyridine syntheses. Bioinspired methods using flavin mimics as organocatalysts can facilitate the O2-fueled oxidation of 1,4-dihydropyridines to pyridines in high yields. acs.org While not a direct oxidation of the aromatic pyridine ring, this highlights a relevant synthetic route.

Reductive Transformations:

Reduction of the pyridine ring typically requires more forcing conditions due to its aromatic stability. Catalytic hydrogenation using precious metal catalysts like palladium or platinum is a common method to produce the corresponding piperidine. rsc.org For example, 2,6-dimethyl-4-chloropyridine can be hydrogenated to 2,6-lutidine using a Pd/C catalyst. google.com It is anticipated that this compound would similarly be reduced to 4-(difluoromethoxy)-2,6-dimethylpiperidine under these conditions.

The choice of reducing agent and reaction conditions is crucial for achieving selective reduction. In some cases, partial reduction to a dihydropyridine is possible.

| Transformation | Reagent/Catalyst | Product |

| N-Oxidation | Hydrogen Peroxide, Peroxy Acids | This compound N-oxide |

| Full Reduction | H2, Pd/C or PtO2 | 4-(difluoromethoxy)-2,6-dimethylpiperidine |

Stereoselective and Regioselective Considerations in Derivatives Synthesis

The synthesis of substituted pyridine derivatives often requires careful control of stereoselectivity and regioselectivity. The inherent electronic properties of the pyridine ring and the directing effects of existing substituents play a crucial role.

Regioselectivity:

The functionalization of the pyridine ring in this compound is governed by the directing effects of the three substituents. The electron-withdrawing 4-(difluoromethoxy) group deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta positions (C3 and C5). Conversely, for nucleophilic aromatic substitution, this group would activate the ortho and para positions, but these are already substituted. The two methyl groups at C2 and C6 sterically hinder attack at these positions and electronically activate the positions ortho and para to them.

The interplay of these effects suggests that electrophilic substitution, if it occurs, would preferentially happen at the C3 and C5 positions. Nucleophilic attack on the ring itself is generally difficult but can be facilitated by N-activation. researchgate.netacs.orgacs.org For instance, the formation of an N-acyl pyridinium (B92312) salt increases the electrophilicity of the ring, making it susceptible to attack by nucleophiles, typically at the C2 or C4 positions. acs.org

Stereoselectivity:

Achieving stereoselectivity in the synthesis of pyridine derivatives often involves the dearomatization of the pyridine ring to form chiral di- or tetrahydropyridines. mdpi.com Catalytic asymmetric methods are employed to control the formation of new stereocenters. The use of chiral catalysts or chiral auxiliaries can direct the approach of a reagent to one face of the molecule over the other.

For example, the catalytic and stereoselective synthesis of partially hydrogenated pyridines and pyridones can be achieved through dearomative reactions of pyridine derivatives. mdpi.com These methods often involve the use of a chiral catalyst to control the enantioselectivity of the transformation. While specific examples for this compound are not available, these general strategies would be applicable to the synthesis of its chiral derivatives.

| Position | Electronic Effect of Substituents | Predicted Site of Attack |

| C2/C6 | Electron-donating (CH3), Steric hindrance | Less favorable for both electrophilic and nucleophilic attack |

| C3/C5 | Electron-withdrawing (OCF2H at C4) | Favorable for electrophilic attack |

| C4 | Electron-withdrawing (OCF2H) | Activated for nucleophilic attack (if N-activated) |

Theoretical and Computational Investigations of 4 Difluoromethoxy 2,6 Dimethylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(difluoromethoxy)-2,6-dimethylpyridine, these calculations can elucidate its electronic landscape and charge distribution, which are critical for predicting its chemical behavior.

The electronic structure of this compound is primarily determined by the interplay of the electron-donating methyl groups and the electron-withdrawing difluoromethoxy group attached to the pyridine (B92270) ring. The two methyl groups at the 2 and 6 positions increase the electron density of the pyridine ring through inductive effects.

Conversely, the difluoromethoxy group at the 4-position is known to be a moderate electron-withdrawing substituent. nuph.edu.uanuph.edu.ua Studies on aromatic compounds containing the difluoro(methoxy)methyl group (CF2OCH3) have determined its Hammett constants, which quantify the electronic influence of a substituent on a reaction center. The positive values for both the inductive (σI) and resonance (σR) Hammett constants (σI = 0.2163 and σR = 0.0686) confirm its electron-accepting nature through both effects. nuph.edu.ua

This electronic profile suggests that the Highest Occupied Molecular Orbital (HOMO) of this compound will likely be localized on the pyridine ring, with significant contributions from the nitrogen atom and the pi-system, characteristic of pyridine derivatives. The Lowest Unoccupied Molecular Orbital (LUMO), on the other hand, is expected to be influenced by the electron-withdrawing difluoromethoxy group, potentially leading to a lower energy level compared to unsubstituted or alkyl-substituted pyridines. The HOMO-LUMO energy gap is a crucial parameter, as a smaller gap generally implies higher chemical reactivity. Computational studies on various substituted pyridines have shown that the nature and position of substituents significantly impact these frontier orbital energies. rsc.org

A hypothetical representation of the frontier molecular orbitals is presented in the table below, based on general principles for substituted pyridines.

| Orbital | Expected Localization and Characteristics |

| HOMO | Primarily centered on the pyridine ring and the nitrogen lone pair. The electron-donating methyl groups would raise its energy relative to unsubstituted pyridine. |

| LUMO | Distributed over the pyridine ring with a significant contribution from the antibonding orbitals associated with the C-O-CF2H moiety. The electron-withdrawing nature of the difluoromethoxy group would lower its energy. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. This value would be influenced by the competing electronic effects of the substituents and would be a key determinant of the molecule's electronic transitions and reactivity. |

This table is a qualitative representation based on known electronic effects of the substituents.

The charge distribution within the molecule will reflect these electronegativity differences. The nitrogen atom will carry a partial negative charge, as is typical for pyridines. The fluorine atoms will also have significant partial negative charges. Consequently, the carbon atom of the difluoromethyl group and the hydrogen atoms of the methyl groups will bear partial positive charges. The aromatic carbon atoms will have a more complex charge distribution due to the competing electronic effects of the substituents.

A table summarizing the expected charge distribution is provided below.

| Atom/Group | Expected Partial Charge | Rationale |

| Nitrogen (N) | Negative | High electronegativity and lone pair of electrons. |

| Fluorine (F) | Negative | Highest electronegativity among the elements present. |

| Carbon (of CF2H) | Positive | Bonded to two highly electronegative fluorine atoms. |

| Methyl Groups (CH3) | Slightly Positive (H) / Slightly Negative (C) | Overall electron-donating, but individual C-H bonds are slightly polarized towards carbon. |

| Pyridine Ring Carbons | Varied | Influenced by the nitrogen atom and the substituents at positions 2, 4, and 6. |

This table presents a qualitative analysis of expected partial charges.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound primarily revolves around the rotation of the difluoromethoxy group relative to the pyridine ring. Conformational analysis of similar aromatic difluoroalkoxy systems suggests that the difluoromethoxy group often prefers a conformation where it is out of the plane of the aromatic ring. rsc.orgnih.gov This is attributed to steric interactions between the fluorine atoms and the ortho-hydrogens of the ring, as well as electronic effects like negative hyperconjugation. nih.gov

Molecular dynamics (MD) simulations could provide a more dynamic picture of the conformational landscape of this compound in different environments, such as in a solvent or interacting with a biological target. MD simulations on other pyridine derivatives have been used to explore their conformational variability and interactions. nih.govresearchgate.net For this compound, MD simulations would likely show the preferred rotational state of the difluoromethoxy group and any fluctuations around this minimum energy conformation.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be employed to investigate potential reaction pathways involving this compound. For instance, reactions at the nitrogen atom (e.g., protonation, alkylation) or electrophilic aromatic substitution on the pyridine ring could be modeled. The steric hindrance from the two methyl groups at the 2 and 6 positions would likely influence the accessibility of the nitrogen lone pair to incoming reagents. wikipedia.org

Transition state theory combined with quantum chemical calculations allows for the characterization of the energy barriers and geometries of transition states for various reactions. Such studies on other pyridine derivatives have been crucial in understanding their reactivity and reaction mechanisms. acs.orgresearchgate.netnih.gov For this compound, modeling could predict the most likely sites for metabolic attack or chemical modification.

Structure-Property Relationship Studies (Excluding Prohibited Properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.govwjpsonline.comchemrevlett.comchemrevlett.comnih.gov For a class of compounds including this compound, QSAR models could be developed to predict certain properties based on calculated molecular descriptors. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological.

By systematically varying the substituents on the pyridine ring and at the difluoromethoxy group, a library of virtual compounds could be generated and their properties predicted using the established QSAR model. This approach is valuable in guiding the synthesis of new derivatives with desired characteristics.

Predictive Modeling for Novel Derivatives (Computational Design)

Building upon QSAR/QSPR studies, computational design aims to create novel molecules with enhanced or specific properties. researchgate.netnih.govacs.orgnih.govtandfonline.com For this compound, this could involve designing derivatives with, for example, a modified dipole moment or altered electronic properties.

The process would typically involve:

Identifying the structural features of this compound that are most influential on a desired property.

Proposing modifications to the molecular structure, such as changing the substituents on the pyridine ring or altering the fluoroalkoxy side chain.

Using computational methods to calculate the properties of these new virtual derivatives.

Selecting the most promising candidates for synthesis and experimental validation.

This in silico approach can significantly accelerate the discovery and optimization of new chemical entities by focusing laboratory efforts on the most promising candidates.

Design and Synthesis of Derivatives and Analogues of 4 Difluoromethoxy 2,6 Dimethylpyridine

Bioisosteric Replacement Strategies Involving the Difluoromethoxy Group

Bioisosteric replacement is a widely used strategy in drug design to improve a molecule's physicochemical and pharmacokinetic properties while retaining its biological activity. princeton.edu The difluoromethoxy group and its variants are key players in this strategy due to their unique electronic and conformational effects.

The difluoromethyl (CF₂H) group is increasingly recognized as a valuable bioisostere for hydroxyl (OH), thiol (SH), and sometimes amine (NH₂) or methyl groups. bohrium.comresearchgate.net Its utility stems from its ability to act as a lipophilic hydrogen bond donor, a characteristic that can enhance binding affinity to biological targets. researchgate.netnih.gov

The hydrogen atom in the CF₂H group is polarized by the adjacent highly electronegative fluorine atoms, enabling it to participate in hydrogen bonding. researchgate.net However, its hydrogen bond donating capacity is weaker than that of a hydroxyl group but comparable to that of thiophenol or aniline (B41778) groups. bohrium.comnih.gov This intermediate character allows it to serve as a metabolically stable replacement for more labile groups like hydroxyl or thiol, potentially improving a compound's pharmacokinetic profile. researchgate.net

Studies on a series of difluoromethyl anisoles and thioanisoles have quantified the hydrogen bond acidity and lipophilicity of the CF₂H group. The hydrogen bond acidity parameter (A) was found to be in the range of 0.085–0.126. bohrium.comacs.org While often considered a lipophilicity-enhancing group, the actual impact can vary; the experimental change in the logarithm of the partition coefficient (ΔlogP) when replacing a methyl group with a difluoromethyl group ranges from -0.1 to +0.4. nih.govacs.org

Table 1: Comparative Properties of Difluoromethyl and Other Functional Groups

| Functional Group | Hydrogen Bond Donor Capacity | Relative Lipophilicity | Metabolic Stability |

| Hydroxyl (-OH) | Strong | Low | Prone to oxidation |

| Thiol (-SH) | Moderate | Moderate | Prone to oxidation |

| Difluoromethyl (-CF₂H) | Weak-Moderate | Moderate-High | Generally high |

| Methyl (-CH₃) | None | High | Can be metabolized |

The 2-difluoromethylpyridine moiety has been successfully demonstrated as a bioisosteric replacement for pyridine-N-oxide. rsc.org This substitution can enhance the biological activity of the parent compound. A study focused on derivatives of the quorum-sensing inhibitor 4-nitro-pyridine-N-oxide (4NPO) showed that replacing the N-oxide with 2-difluoromethylpyridine resulted in compounds with similar or improved inhibitory activity against Pseudomonas aeruginosa. rsc.org

The synthesized 2-difluoromethylpyridine derivatives showed potent inhibition of quorum sensing, biofilm formation, and protease activity. rsc.org This suggests that the difluoromethylpyridine core effectively mimics the electronic and steric properties of the pyridine-N-oxide group in this specific biological context, opening new avenues for bioisosteric modifications in drug discovery. rsc.org

Table 2: Quorum Sensing Inhibitory Activity of Pyridine-N-oxide vs. Difluoromethylpyridine Derivatives

| Compound | Core Structure | IC₅₀ (μM) against P. aeruginosa |

| 4NPO | Pyridine-N-oxide | 33 ± 1.12 |

| Compound 1 | 2-Difluoromethylpyridine | 35 ± 1.12 |

| Compound 5 | 2-Difluoromethylpyridine | 19 ± 1.01 |

| Compound 6 | 2-Difluoromethylpyridine | 27 ± 0.67 |

| Data sourced from a study on quorum sensing inhibitors. rsc.org |

The introduction of fluorine into organic molecules profoundly alters their properties. As the most electronegative element, fluorine's presence changes the electron distribution, which can affect the pKa, dipole moment, chemical reactivity, and stability of adjacent functional groups. tandfonline.com

Key impacts of fluorine substitution include:

Modulation of Basicity: Fluorine can lower the pKa of nearby basic groups, such as amines. This reduction in basicity can lead to improved membrane permeation. tandfonline.com

Enhanced Binding Affinity: Fluorine substitution is a common tactic to increase a compound's binding affinity for its target protein. tandfonline.com The C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones.

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by oxidative enzymes. cambridgemedchemconsulting.com

Conformational Control: In groups like difluoromethoxy, fluorine substitution influences the substituent's preferred conformation. Unlike anisole, which prefers a planar conformation, difluoromethoxy-substituted benzenes adopt a conformation where the substituent is orthogonal to the aromatic ring, which can impact molecular shape and interactions. nih.gov

Reactivity: The presence of fluorine atoms can hinder the rate of nucleophilic substitution at an adjacent carbon center due to electrostatic repulsion. researchgate.net

These effects are leveraged in rational drug design to fine-tune the properties of a lead compound for optimal performance. tandfonline.com

Modification of Substituents on the Pyridine (B92270) Ring (e.g., at C-2, C-6, C-3, C-5)

Altering the substituents on the pyridine ring of a core structure like 4-(difluoromethoxy)-2,6-dimethylpyridine is a fundamental strategy for creating analogues with diverse properties. Modifications at the C-2, C-6, C-3, and C-5 positions can modulate steric bulk, electronic character, and potential interaction points.

A study on a series of NNN pincer-type ligands, based on a 2,6-bis(diethylaminomethyl)pyridine core, systematically investigated the electronic effects of modifying the substituent at the 4-position of the pyridine ring. nih.gov Ligands with -OH, -OBn, -H, -Cl, and -NO₂ groups were synthesized and complexed with Copper(II). The results indicated that electron-donating groups at the 4-position increased the electron density at the metal center, as determined by cyclic voltammetry and density functional theory (DFT) analysis. nih.gov Conversely, electron-withdrawing groups altered the electronic properties and, in the case of the -NO₂ pincer ligand, introduced a new redox event. nih.gov These findings demonstrate that substituent modification on the pyridine ring is a powerful tool for tuning the electronic and electrochemical properties of the resulting molecules and their metal complexes. nih.gov

Fusion of this compound Core with Other Heterocyclic Systems

Fusing the pyridine core with other heterocyclic systems is an advanced design strategy to create more complex, rigid structures with novel properties. This approach can lead to compounds with unique three-dimensional shapes and expanded electronic systems.

An example of a related synthesis involves the creation of (difluoromethoxy)pyridine and quinoline (B57606) derivatives from the corresponding pyridones and quinolinones. chim.it In this process, a quinolinone (a fused heterocyclic system) was treated with a difluorocarbene precursor to yield a (difluoromethyloxy)dihydroquinoline intermediate. Subsequent dehydrogenation produced the final 2-(difluoromethoxy)quinoline. chim.it This synthetic route demonstrates the feasibility of incorporating the difluoromethoxy group into fused bicyclic systems, which could be applied to analogues of this compound to explore new chemical space. The fusion of the pyridine ring with other heterocycles can significantly alter the molecule's scaffold, potentially leading to new biological activities or material properties.

Ligand Design Strategies Incorporating the 2,6-Dimethylpyridine (B142122) Moiety

The 2,6-disubstituted pyridine framework is a classic and highly effective motif in coordination chemistry for creating pincer-type ligands. These terdentate ligands bind to a metal center in a rigid, meridional fashion, imparting high stability and predictable geometry to the resulting metal complex. nih.gov

Strategies for ligand design often involve modifying the "arms" of the pincer ligand attached at the C-2 and C-6 positions or altering the electronic nature of the central pyridine ring, as previously discussed. nih.gov Another approach involves using more complex substituents at these positions. For instance, a study on terpyridine ligands (a sequence of three pyridine rings) showed that introducing bulky p-methoxyphenyl substituents at the 6 and 6'' positions (equivalent to the 2 and 6 positions of the central pyridine) induced a twisted, chiral helix geometry in the resulting metal complexes. researchgate.net This steric hindrance forced the normally planar terpyridine moiety into a spiral form, creating unique intramolecular π-π interactions and leading to appealing charge-transfer emission properties. researchgate.net Such strategies, which use steric and electronic modifications of substituents at the 2- and 6-positions, are crucial for designing advanced ligands and materials with specific geometric and photophysical properties.

Structure-Activity Relationship (SAR) Studies in Research Contexts (Excluding Clinical Outcomes)

The exploration of the structure-activity relationships (SAR) of derivatives of this compound has been a significant area of research, particularly in the context of developing selective inhibitors for phosphodiesterase 4D (PDE4D). Understanding how structural modifications to this scaffold influence biological activity is crucial for the rational design of potent and selective compounds.

Systematic studies have revealed key insights into the SAR of this class of compounds. The pharmacophore for selective PDE4D allosteric inhibitors is generally understood to consist of four main components: a planar scaffold with a hydrogen bond acceptor (P1), two aromatic substituents (P2 and P4), and a linker (P3). nih.gov The P1 component interacts with a hydrophobic Q pocket in the active site of the enzyme, where phenylalanine and isoleucine residues form a clamp to hold it in place, and a glutamine residue forms a hydrogen bond with an acceptor in the P1 region. nih.gov

Research has led to the development of an empirical quantitative structure-activity relationship (QSAR) equation that effectively describes the relationship between the structural fragments of these inhibitors and their PDE4D inhibitory potency. This equation is based on the aggregation of the free energies of binding for the four substructure components. nih.gov

Detailed Research Findings

A significant study systematically investigated a series of analogues to understand the SAR around a lead compound, T1650. The study explored how modifications to different parts of the molecule impact its inhibitory activity against PDE4D. The activity is often measured as the IC50 value, which represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

The core structure under investigation can be generalized as a substituted pyridine ring. The following table summarizes the structure-activity relationships observed in a key study, focusing on the impact of substitutions at various positions on the inhibitory concentration (IC50) for PDE4D.

| Compound | P1 (Scaffold) | P2 (Substituent 1) | P3 (Linker) | P4 (Substituent 2) | PDE4D IC50 (nM) |

|---|---|---|---|---|---|

| Analog 1 | Pyridine | 3-methoxyphenyl (B12655295) | methylene (B1212753) | 4-hydroxyphenyl | 1.2 |

| Analog 2 | Pyridine | 3-methoxyphenyl | methylene | 4-(2-hydroxyethyl)phenyl | 0.8 |

| Analog 3 | Pyridine | 3-chlorophenyl | methylene | 4-(2-hydroxyethyl)phenyl | 1.5 |

| Analog 4 | Pyridine | 3-fluorophenyl | methylene | 4-(2-hydroxyethyl)phenyl | 1.1 |

| Analog 5 | Pyridine | phenyl | methylene | 4-(2-hydroxyethyl)phenyl | 2.3 |

| Analog 6 | Pyridine | 3-methoxyphenyl | none | 4-(2-hydroxyethyl)phenyl | >1000 |

| Analog 7 | Pyridine | 3-methoxyphenyl | methylene | phenyl | 3.4 |

The data reveals several key SAR trends:

Importance of the Linker (P3): The presence of a linker group between the pyridine scaffold and the P4 substituent is critical for high affinity. As seen with Analog 6, the removal of the methylene linker results in a dramatic loss of inhibitory activity, with the IC50 value increasing to over 1000 nM. nih.gov

Influence of P2 Substituent: The nature of the substituent at the P2 position significantly modulates the inhibitory potency. A 3-methoxyphenyl group (Analog 2) appears to be optimal for high affinity. nih.gov Replacing it with a 3-chlorophenyl (Analog 3) or a phenyl group (Analog 5) leads to a decrease in potency. nih.gov A 3-fluorophenyl group (Analog 4) maintains good activity. nih.gov

Impact of P4 Substituent: Modifications to the P4 substituent also have a considerable effect on activity. The introduction of a 2-hydroxyethyl group on the phenyl ring at the P4 position (Analog 2) enhances the inhibitory potency compared to a simple phenyl ring (Analog 7) or a 4-hydroxyphenyl group (Analog 1). nih.gov This suggests that the size and hydrogen-bonding capacity of the P4 substituent are important for binding.

These findings underscore the intricate relationship between the chemical structure of this compound derivatives and their biological activity as PDE4D inhibitors. The insights gained from these SAR studies are instrumental in guiding the design of new analogs with improved potency and selectivity, which are valuable tools for further research in various non-clinical contexts.

Research Applications and Utility of 4 Difluoromethoxy 2,6 Dimethylpyridine and Its Analogues

Applications in Medicinal Chemistry Research and Drug Discovery Science (excluding clinical)

The utility of the pyridine (B92270) scaffold is well-established in medicinal chemistry due to its ability to form hydrogen bonds, its aromatic nature, and its presence in numerous biologically active molecules. However, specific applications of 4-(difluoromethoxy)-2,6-dimethylpyridine are not detailed in readily accessible research.

Scaffold Design for Ligand-Target Interaction Studies

There is no specific information available in scientific literature regarding the use of this compound as a scaffold in ligand-target interaction studies.

Research on Enzyme Inhibition by Pyridine Derivatives

While various pyridine derivatives are known to act as enzyme inhibitors, there is no published research specifically identifying this compound in this role. The diverse biological activities of pyridine derivatives stem from their structural versatility, which allows them to interact with a wide range of enzyme active sites. For instance, some dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives have been synthesized and evaluated for their topoisomerase I and II inhibitory activity. nih.gov

Development of Quorum Sensing Inhibitors in Microbiological Research

Quorum sensing (QS) is a bacterial cell-to-cell communication process that controls virulence and biofilm formation, making it a target for novel antimicrobial strategies. researchgate.netmedwinpublishers.com Natural and synthetic compounds, including some containing heterocyclic rings, are being explored as QS inhibitors. researchgate.netresearchgate.net These inhibitors can disrupt QS signaling by targeting signal synthesis, receptor binding, or signal degradation. researchgate.net However, there are no specific studies on this compound as a quorum sensing inhibitor.

Exploration of Antimicrobial Properties in Laboratory Settings

The antimicrobial potential of various pyridine and dihydropyridine (B1217469) derivatives has been a subject of investigation. For example, certain 1,4-dihydropyridine (B1200194) analogues have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. The structure-activity relationship of these compounds is often linked to the nature and position of substituents on the pyridine ring. Research on other pyridine-related structures, such as 6-substituted pyrimidine-2,4-diones, has also shown moderate to good antibacterial activity. There is, however, no specific data on the antimicrobial properties of this compound.

Probing L-type Calcium Channels in Molecular Biology Research

L-type calcium channels, also known as dihydropyridine channels, are crucial for various physiological processes, including muscle contraction and neurotransmitter release. They are a key target for 1,4-dihydropyridine (DHP) calcium channel blockers. These channels are sensitive to DHP derivatives, which can modulate their function. While the dihydropyridine core is a recognized pharmacophore for interacting with L-type calcium channels, there is no available research that specifically implicates this compound in the study of these channels.

Modulators of TNF Signaling for Research Purposes

Tumor necrosis factor (TNF) is a cytokine involved in inflammation and immune responses, making it a significant target in drug discovery. nih.gov The modulation of TNF signaling by small molecules is an active area of research aimed at developing alternatives to biologic therapies. nih.gov These small molecules can interfere with the TNF trimer formation, which is essential for its signaling activity. Although pyridine-containing structures can be found in various small molecule modulators, there are no specific reports on the activity of this compound as a modulator of TNF signaling.

Research on HIV Replication Inhibitors (in vitro/cell-based studies)

The quest for novel antiretroviral drugs is a continuous effort to overcome drug resistance and improve treatment regimens for Human Immunodeficiency Virus (HIV). Pyridine derivatives have emerged as a versatile scaffold in the design of such therapeutic agents. Research has focused on compounds that can interfere with the HIV replication cycle, which involves multiple stages from viral entry to final maturation. nih.gov

One promising class of HIV entry inhibitors is the cyclotriazadisulfonamides (CADA). nih.gov These compounds function by selectively down-modulating the human cell-surface CD4 protein, which is the primary receptor for HIV entry into host T-cells. nih.gov By reducing the concentration of CD4 on the cell surface, CADA compounds prevent the virus from initiating the fusion process. nih.gov

In the development of more potent CADA analogues, researchers have explored fusing a pyridine ring into the macrocyclic structure. Studies have shown that adding hydrophobic substituents to the para-position of the pyridine ring can enhance the anti-HIV potency. nih.gov The synthesis of these complex macrocycles often involves pyridine-based intermediates, such as 4-alkoxypyridine-2,6-dicarboxylates. nih.gov The difluoromethoxy group, being a lipophilic substituent, makes this compound and related structures valuable candidates for synthesis and evaluation in this context. While direct in vitro studies on this compound are not extensively documented in publicly available literature, its structural motifs are highly relevant to ongoing research into next-generation HIV replication inhibitors.

Table 1: HIV Replication and Drug Targets

| Stage of HIV Replication | Potential Drug Target | Example Inhibitor Class |

|---|---|---|

| Virus Entry | CD4 Receptor, CCR5/CXCR4 Co-receptors | CADA compounds, Maraviroc nih.govnih.gov |

| Reverse Transcription | Reverse Transcriptase (RT), RNase H Activity | Nucleoside RT Inhibitors (NRTIs) nih.gov |

| Integration | Integrase Enzyme | Integrase Inhibitors nih.gov |

| Virus Assembly & Release | Protease Enzyme, Vpu Accessory Protein | Protease Inhibitors (PIs) nih.gov |

Investigation of Anti-mutagenic Effects in Genetic Toxicology Research

Genetic toxicology assesses the potential of chemical substances to cause damage to DNA, leading to mutations and potentially cancer. Conversely, identifying compounds with anti-mutagenic properties is crucial for developing protective agents. The Ames test is a widely used method to evaluate the mutagenic and anti-mutagenic potential of a chemical by measuring its ability to induce or inhibit mutations in specific strains of Salmonella typhimurium. nih.gov

While this compound itself has not been the specific subject of published anti-mutagenicity studies, research on its structural analogues provides valuable insights. For instance, a related compound, 2,6-Dimethylpyridine-N-oxide, was investigated for its potential to counteract the effects of known mutagens. The study utilized Salmonella typhimurium tester strains TA98 (detecting frameshift mutations) and TA100 (detecting base-pair substitution mutations). The results demonstrated that 2,6-Dimethylpyridine-N-oxide exhibited a significant anti-mutagenic effect, indicated by a marked reduction in the mutation rates induced by positive controls.

Other studies have examined the mutagenicity of different pyridine derivatives, such as pyridine-carbohydroxamic acids, using the same bacterial strains. nih.govresearchgate.net These investigations found that structural features, like the position of substituents and the quaternarization of the pyridine nitrogen, significantly influence the compound's mutagenic potential. nih.govresearchgate.net Such findings underscore the importance of the substitution pattern on the pyridine ring and suggest that derivatives like this compound are viable candidates for systematic toxicological screening to determine their own potential mutagenic or anti-mutagenic profiles.

Table 2: Ames Test Strains in Pyridine Analogue Research

| S. typhimurium Strain | Type of Mutation Detected | Application in Pyridine Research |

|---|---|---|

| TA98 | Frameshift Mutations | Used to test mutagenicity of pyridine-carbohydroxamic acids. nih.gov |

| TA100 | Base-pair Substitutions | Used to test mutagenicity of pyridine-carbohydroxamic acids. nih.gov |

Contributions to Agrochemical Research and Development

The pyridine ring is a common structural motif in a wide range of agrochemicals. The parent compound, 2,6-dimethylpyridine (B142122) (or 2,6-lutidine), is noted for being more resistant to microbial degradation in soil compared to other isomers, a property that can be advantageous for maintaining the field activity of a herbicide or pesticide. wikipedia.org

The development of effective and selective herbicides is critical for modern agriculture. epo.org The difluoromethoxy group has been successfully incorporated into potent commercial herbicides. A prominent example is Pyroxasulfone, a pre-emergence herbicide that controls grass and broadleaf weeds by inhibiting the biosynthesis of very-long-chain fatty acids. nih.govnih.gov The chemical structure of Pyroxasulfone features a 5-(difluoromethoxy)-pyrazole moiety, highlighting the value of the -OCF₂H group in designing active agrochemical ingredients. nih.govnih.gov

Simultaneously, complex substituted pyridines form the basis of other herbicide classes. epo.org Given that the difluoromethoxy group is a proven toxophore in herbicides and the pyridine scaffold is a reliable platform for agrochemical development, this compound represents a logical precursor for the synthesis of novel herbicidal and pesticidal agents. Its structure combines the stability of the 2,6-lutidine core with the unique electronic properties of the difluoromethoxy group, making it an attractive target for lead generation programs in agrochemical research.

Plant growth regulators are substances that modify plant physiological processes. While pyridine derivatives are extensively studied in agrochemical research, particularly for herbicidal and pesticidal applications, there is no specific information in the available scientific literature or patent landscape that directly links this compound or its close analogues to research and development activities concerning plant growth regulators.

Role as Chemical Intermediates and Building Blocks in Complex Synthesis

In organic synthesis, this compound serves as a specialized building block. It is a derivative of the more common starting material 2,6-lutidine (2,6-dimethylpyridine). nih.gov The synthesis of the basic 2,6-lutidine skeleton can be achieved through methods like the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and an ammonia (B1221849) source to form a dihydropyridine, followed by oxidation. wikipedia.orgorgsyn.org

The introduction of the 4-(difluoromethoxy) group onto the 2,6-lutidine scaffold creates a more advanced intermediate. This substitution significantly alters the electronic properties of the pyridine ring, making the compound a valuable tool for constructing more complex target molecules with tailored characteristics. For example, a common route to produce substituted lutidines involves starting with a 4-substituted precursor, such as 2,6-dimethyl-4-pyridone, which is then chlorinated and subsequently subjected to hydrogenation to yield the final product. google.com A similar multi-step synthesis could be envisioned for this compound. As a functionalized building block, it provides chemists with a ready-made scaffold containing the desirable difluoromethoxy group, streamlining the synthesis of novel compounds for pharmaceutical and agrochemical discovery. google.com

Catalytic Applications and Ligand Chemistry Research

The parent compound, 2,6-lutidine, is widely used in organic synthesis as a sterically hindered, non-nucleophilic base. wikipedia.org The two methyl groups at the 2- and 6-positions sterically shield the nitrogen atom, preventing it from acting as a nucleophile while allowing it to function as a proton acceptor. This property is exploited in numerous reactions where a mild base is required to neutralize acid byproducts without interfering with electrophilic centers in the reactants. wikipedia.org

The introduction of a 4-(difluoromethoxy) group is expected to modulate the basicity of the pyridine nitrogen. The highly electronegative fluorine atoms in the -OCF₂H group exert a strong electron-withdrawing effect, which reduces the electron density on the pyridine ring and, consequently, lowers the pKa of the nitrogen atom compared to unsubstituted 2,6-lutidine.

This ability to fine-tune the electronic properties of the pyridine ring makes this compound an intriguing candidate for ligand chemistry research. In transition-metal catalysis, the electronic nature of the ligands bound to the metal center is a critical determinant of the catalyst's reactivity and selectivity. By serving as a sterically hindered ligand with attenuated basicity, this compound could be used to develop novel catalysts for specific organic transformations. While direct applications in catalysis are not yet widely reported, its structural properties position it as a valuable tool for researchers exploring the frontiers of ligand design and homogeneous catalysis.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 2,6-dihydroxy-3,4-dimethylpyridine |

| 2,6-Lutidine |

| 2-Amino-4,6-dimethylpyridine |

| 4,6-Bis(difluoromethoxy)pyrimidin-2-amine |

| 4-Amino-2,6-dimethylpyridine |

| This compound |

| Pyroxasulfone |

| 2,6-Dimethylpyridine-N-oxide |

| Pyridine-carbohydroxamic acid |

| 2,6-dimethyl-4-chloropyridine |

| 2,6-dimethyl-4-pyridone |

| 4-alkoxypyridine-2,6-dicarboxylates |

Advanced Analytical and Characterization Methodologies for 4 Difluoromethoxy 2,6 Dimethylpyridine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 4-(difluoromethoxy)-2,6-dimethylpyridine. By probing the interactions of the molecule with electromagnetic radiation, these techniques offer detailed insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework and identifying the presence of fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, characteristic signals would be expected for the methyl protons and the aromatic protons on the pyridine (B92270) ring. The difluoromethoxy group would exhibit a triplet in the ¹H NMR spectrum due to coupling with the two fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule. Distinct peaks would correspond to the methyl carbons, the different carbons of the pyridine ring, and the carbon of the difluoromethoxy group. The carbon of the difluoromethoxy group would appear as a triplet due to coupling with the two fluorine atoms.

¹⁹F NMR: Fluorine-19 NMR is particularly crucial for confirming the presence and chemical environment of the fluorine atoms in the difluoromethoxy group. A characteristic signal, likely a doublet due to coupling with the proton of the difluoromethoxy group, would be observed.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~2.5 | Singlet | 2,6-dimethyl protons |

| ~6.8 | Singlet | Pyridine ring protons (positions 3, 5) | |

| ~6.6 (t) | Triplet | -OCHF₂ proton | |

| ¹³C | ~24 | Singlet | 2,6-dimethyl carbons |

| ~110 | Singlet | Pyridine ring carbons (positions 3, 5) | |

| ~115 (t) | Triplet | -OCHF₂ carbon | |

| ~158 | Singlet | Pyridine ring carbons (positions 2, 6) | |

| ~160 | Singlet | Pyridine ring carbon (position 4) | |

| ¹⁹F | ~-80 | Doublet | -OCHF₂ fluorines |

Predicted data based on analogous structures and general NMR principles.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the methyl and aromatic groups, C-N stretching within the pyridine ring, and strong C-O and C-F stretching vibrations associated with the difluoromethoxy group.

Raman Spectroscopy: Raman spectroscopy would also reveal vibrational modes, often providing stronger signals for non-polar bonds and symmetric vibrations, which can complement the information from the IR spectrum.

Table 2: Key IR Absorption Bands for this compound

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

|---|---|

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 3000-2850 |

| C=N Stretch (Pyridine Ring) | 1600-1550 |

| C=C Stretch (Pyridine Ring) | 1500-1400 |

| C-O-C Stretch (Ether) | 1250-1050 |

| C-F Stretch | 1100-1000 |

Expected ranges based on typical functional group absorptions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. uni.lu This data is crucial for confirming the molecular formula and gaining insights into the molecule's structure. uni.lu

Molecular Ion Peak: The mass spectrum would show a molecular ion peak ([M]+) corresponding to the molecular weight of this compound (173.07 g/mol ). uni.lu

Isotopic Pattern: The presence of isotopes of carbon, nitrogen, and oxygen would result in a characteristic isotopic pattern for the molecular ion peak.

Fragmentation Pattern: The molecule would fragment in a predictable manner under electron ionization, leading to the formation of characteristic fragment ions. Analysis of these fragments helps to piece together the structure of the parent molecule. For instance, loss of the difluoromethoxy group or a methyl group would result in specific fragment ions. Predicted collision cross section values can also be calculated for different adducts. uni.lu

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from any impurities, starting materials, or byproducts and for determining its purity.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of non-volatile compounds. researchgate.netresearchgate.net A validated RP-HPLC method can be developed for the determination and purity evaluation of pyridine derivatives. ptfarm.pl

Method Development: A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. ptfarm.plnih.gov The method would be optimized for parameters such as mobile phase composition, flow rate, and detection wavelength to achieve good separation and sensitivity. nih.gov

Purity Determination: The purity of a sample is determined by integrating the peak area of the main compound and any impurity peaks in the chromatogram. The method can be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. reading.ac.uknih.gov It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. reading.ac.uk

Analysis of Volatiles: GC-MS is particularly useful for identifying any volatile impurities that may be present in the this compound sample. reading.ac.uk The sample is injected into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. mdpi.com The separated components then enter the mass spectrometer, where they are ionized and detected, providing both qualitative and quantitative information. mdpi.com

Headspace GC-MS: For the analysis of highly volatile compounds, headspace GC-MS can be employed. reading.ac.uk This technique involves analyzing the vapor phase above the sample, which is enriched with the most volatile components. reading.ac.uk

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and highly effective chromatographic technique indispensable for monitoring the progress of chemical reactions, such as the synthesis of this compound. libretexts.orgkhanacademy.org This method allows a chemist to qualitatively track the consumption of starting materials and the formation of the product over time. libretexts.org

The principle of TLC involves a stationary phase, typically a thin layer of an adsorbent material like silica (B1680970) gel coated on a plate, and a liquid mobile phase, which is a solvent or a mixture of solvents. khanacademy.org To monitor a reaction, a small spot of the reaction mixture is applied to the baseline of the TLC plate at various time intervals. Alongside, spots of the pure starting material(s) and, if available, the pure product are also applied as standards for comparison. youtube.com

The plate is then placed in a sealed chamber containing the mobile phase. By capillary action, the solvent moves up the plate, carrying the components of the spotted mixture with it at different rates. khanacademy.org This separation is based on the differential partitioning of the compounds between the stationary and mobile phases. libretexts.org Non-polar compounds tend to travel further up the plate (higher Retention Factor, Rf), while polar compounds interact more strongly with the polar silica gel and move shorter distances (lower Rf). libretexts.orgkhanacademy.org

For a typical synthesis of this compound, one might start from a more polar precursor, such as a substituted hydroxypyridine. As the reaction progresses, the hydroxyl group is converted to the less polar difluoromethoxy group, leading to a significant change in the Rf value. The progress can be visualized under UV light, where the aromatic pyridine rings absorb light and appear as dark spots. youtube.com A successful reaction is indicated by the gradual disappearance of the starting material spot and the appearance and intensification of the product spot. chromatographyonline.com

Table 1: Illustrative TLC Monitoring of a Reaction

This table shows hypothetical Rf values for the synthesis of this compound, demonstrating how TLC can be used to monitor the reaction's progression. The mobile phase is a 3:1 mixture of hexane (B92381) and ethyl acetate (B1210297).

| Time Point | Spot A (Starting Material) Rf | Spot B (Product) Rf | Observations |

| t = 0 min | 0.25 | - | A single spot corresponding to the starting material is present. |

| t = 30 min | 0.25 | 0.60 | The starting material spot is still intense, but a new, less polar product spot has appeared. |

| t = 60 min | 0.25 | 0.60 | The product spot is now more intense than the starting material spot. |

| t = 90 min | - | 0.60 | The starting material spot has completely disappeared, indicating the reaction is complete. |

Note: Rf values are illustrative and depend on the specific stationary and mobile phases used.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wordpress.comfiveable.me This technique can provide unambiguous proof of structure for this compound by mapping its atomic coordinates in space, revealing exact bond lengths, bond angles, and intermolecular interactions within the crystal lattice. wikipedia.orglsuhsc.edu

The process begins with growing a high-quality single crystal of the compound, which can be a challenging step. fiveable.me This crystal is then mounted and exposed to a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. youtube.com By analyzing the positions and intensities of these diffracted spots, crystallographers can reconstruct a three-dimensional electron density map of the molecule. lsuhsc.edu A detailed atomic model of this compound is then fitted to this map.

Although a specific crystal structure for this compound is not publicly available in crystallographic databases as of the time of this writing, the data obtained from such an analysis would be presented in a standardized format. The key parameters determined are summarized in the table below. This information is crucial for understanding the molecule's conformation, its packing in the solid state, and any non-covalent interactions, such as hydrogen bonding or π-stacking, that might influence its physical properties. wikipedia.org

Table 2: Typical Crystallographic Data for a Pyridine Derivative

This table outlines the kind of data that would be obtained from a single-crystal X-ray diffraction analysis of this compound.

| Parameter | Description | Example Value |

| Chemical Formula | The molecular formula of the compound. | C₈H₉F₂NO |

| Formula Weight | The molar mass of the compound. | 173.16 g/mol |

| Crystal System | The basic geometric shape of the unit cell. | Monoclinic |

| Space Group | The symmetry elements of the unit cell. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell axes. | a = 8.5, b = 10.2, c = 9.8 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 105.5, γ = 90 |

| Volume (ų) | The volume of one unit cell. | 821.4 |

| Z | The number of molecules per unit cell. | 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | ~0.05 |

Note: The example values are hypothetical and representative of a small organic molecule.

Elemental Analysis Techniques

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. For this compound, this method is crucial for confirming that the synthesized compound has the correct empirical and molecular formula (C₈H₉F₂NO).

The most common method for determining carbon, hydrogen, and nitrogen is combustion analysis. thermofisher.com A small, precisely weighed sample of the compound is combusted in a furnace at high temperatures (around 900-1000 °C) in the presence of excess oxygen. This process converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂). These combustion products are then separated and quantified by methods such as gas chromatography with a thermal conductivity detector. thermofisher.com

The analysis of organofluorine compounds presents unique challenges because fluorine is highly reactive and can form corrosive products like hydrogen fluoride (B91410) (HF) during combustion. thermofisher.comusgs.gov Modern elemental analyzers overcome this by using special reagents or traps within the combustion tube to capture the fluorine, or by employing specific combustion and detection methods like ion chromatography after combustion to quantify the resulting fluoride. chromatographyonline.comresearchgate.net

The experimental percentages obtained from the analysis are then compared to the theoretical values calculated from the molecular formula. A close agreement (typically within ±0.4%) provides strong evidence for the compound's purity and identity.

Table 3: Elemental Analysis Data for this compound

This table compares the theoretical elemental composition of C₈H₉F₂NO with typical experimental results from a combustion analysis.

| Element | Theoretical Mass % | Experimental Mass % |

| Carbon (C) | 55.49% | 55.58% |

| Hydrogen (H) | 5.24% | 5.21% |

| Nitrogen (N) | 8.09% | 8.05% |

| Fluorine (F) | 21.94% | 21.87% |

| Oxygen (O)* | 9.24% | 9.29% |

*Oxygen is typically determined by difference or through direct analysis via pyrolysis.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The availability of any compound for extensive study hinges on its synthetic accessibility. Future research must prioritize the development of high-yielding, cost-effective, and environmentally benign methods for producing 4-(difluoromethoxy)-2,6-dimethylpyridine.

A primary strategy would likely involve the modification of 2,6-dimethylpyridine (B142122) (2,6-lutidine), a readily available starting material. wikipedia.orgnih.gov A plausible synthetic pathway could involve the initial synthesis of a precursor like 4-chloro-2,6-dimethylpyridine (B1297441) or 4-iodo-2,6-dimethylpyridine (B1314324). rsc.org A subsequent nucleophilic substitution reaction with a source of the difluoromethoxy group would yield the target compound. Another viable approach is the direct difluoromethylation of 4-hydroxy-2,6-dimethylpyridine.

Key research objectives in this area include:

Improving Reaction Conditions: Investigating alternative catalysts, solvent systems, and reaction conditions to maximize yield and minimize reaction times. This could involve exploring phase-transfer catalysis or flow chemistry to enhance efficiency and safety.

Green Chemistry Approaches: Focusing on sustainable methodologies, such as using greener solvents, reducing the number of synthetic steps (atom economy), and developing catalytic processes that minimize waste. chemrevlett.comasianpubs.org The challenges encountered in the synthesis of other fluorinated pyridines, such as the difficulty in directly converting some precursors, highlight the need for innovative synthetic solutions. nih.gov

Scalability: Ensuring that the developed synthetic route is robust and scalable to produce gram-to-kilogram quantities of the compound, which is essential for its application in materials science and medicinal chemistry.

Exploration of Novel Bioisosteric Relationships

The difluoromethoxy (-OCF₂H) group is a fascinating substituent in medicinal chemistry, often employed as a bioisostere for hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) groups. It offers a unique combination of properties, including increased lipophilicity, metabolic stability, and the ability to act as a hydrogen bond donor.

Future research should systematically explore the bioisosteric relationships of this compound. This involves designing and synthesizing analogs where the -OCF₂H group is replaced by other functionalities and comparing their biological activities. For instance, studies comparing it to 4-methoxy-2,6-dimethylpyridine (B1627070) and 4-hydroxy-2,6-dimethylpyridine would elucidate the specific contributions of the difluoromethyl moiety. Research on related molecules, such as 2-difluoromethylpyridine, has already demonstrated that such fluorinated groups can serve as effective bioisosteric replacements, maintaining or enhancing biological activity in areas like quorum sensing inhibition. nih.gov The appearance of difluoromethoxy-substituted pyridines in recent patent literature further underscores their relevance in drug discovery. wipo.int

Computational Design of Advanced Materials (e.g., self-assembling systems)

Computational chemistry provides powerful tools to predict molecular properties and guide experimental work. For a molecule like this compound, where experimental data is limited uni.lu, computational studies are an invaluable starting point.

Future computational research could focus on:

Predicting Physicochemical Properties: Using Density Functional Theory (DFT) to calculate the molecule's geometry, electronic structure, dipole moment, and reactivity. This data can inform synthetic strategies and potential applications.

Modeling Intermolecular Interactions: Simulating the non-covalent interactions that the molecule can form. The interplay between the aromatic lutidine core and the polar, hydrogen-bond-donating difluoromethoxy group could lead to unique packing arrangements in the solid state or specific solution-phase behaviors.

Designing Self-Assembling Systems: Employing molecular dynamics simulations to explore the potential of the compound to form ordered structures. As demonstrated in computational studies of the parent 2,6-dimethylpyridine structure with water, these methods can reveal complex behaviors. nih.gov By modeling its interactions with itself or other molecules, researchers can predict its suitability for creating advanced materials like liquid crystals, organogels, or surface coatings.

Table 1: Predicted Physicochemical Properties of this compound This interactive table contains data predicted by computational models.

Applications in Emerging Fields of Chemical Biology and Supramolecular Chemistry

The unique electronic and steric properties of this compound make it a candidate for applications beyond traditional materials and medicine.

Chemical Biology: The compound could be incorporated into larger bioactive molecules or probes. The fluorine atoms provide a handle for ¹⁹F-NMR spectroscopy, a powerful technique for studying molecular interactions and conformations in biological systems without background noise. Its specific lipophilicity and hydrogen bonding capability could be used to fine-tune the properties of chemical probes designed to interact with proteins or membranes.

Supramolecular Chemistry: The molecule could serve as a novel building block (a "tecton") for constructing complex supramolecular architectures. The pyridine (B92270) nitrogen acts as a Lewis base and hydrogen bond acceptor, while the -OCF₂H group is a hydrogen bond donor. This dual nature could be exploited to create intricate networks, cages, or polymers held together by a combination of hydrogen bonds, halogen bonds, and π-π stacking interactions.

Deepening Mechanistic Understanding of Complex Reactions Involving the Compound

A fundamental understanding of how a compound behaves in chemical reactions is crucial for its effective use. The 2,6-lutidine core is already widely used as a sterically hindered, non-nucleophilic base in organic synthesis. sigmaaldrich.com Future mechanistic studies should investigate how the introduction of the 4-(difluoromethoxy) group modulates these properties.

Key research questions include:

How does the electron-withdrawing nature of the -OCF₂H group affect the pKa of the pyridine nitrogen?

Does this substituent alter the efficacy of the molecule as a catalyst or base in known reactions?

What are the detailed mechanisms of the reactions used to synthesize the compound itself? For example, a thorough investigation of the difluoromethylation step using techniques like kinetic analysis and computational modeling could lead to significant process improvements.

Can the compound participate in novel, yet-to-be-discovered reactions, perhaps involving activation of the C-F bonds or unique cycloadditions? DFT studies have been used to elucidate reaction mechanisms for related pyridine compounds, providing a template for how such investigations could be approached. researchgate.net

By systematically addressing these unexplored avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in synthesis, medicine, and materials science.

Table 2: List of Mentioned Chemical Compounds

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to introduce the difluoromethoxy group into 2,6-dimethylpyridine derivatives, and how can reaction conditions be optimized?

- The synthesis of 4-(difluoromethoxy)-2,6-dimethylpyridine likely involves nucleophilic substitution or coupling reactions. For example, starting with 4-hydroxy-2,6-dimethylpyridine, the hydroxyl group can be replaced using difluoromethylation reagents (e.g., difluorocarbene sources) under controlled conditions. Evidence from substituted pyridine syntheses suggests that reaction temperature (e.g., 165°C), solvent choice (e.g., anhydrous 2,6-lutidine), and catalysts influence yields . Parallel routes for bipyridine derivatives, such as Suzuki-Miyaura coupling or Ullmann reactions, may also inform methodology .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) is critical for verifying the difluoromethoxy group and methyl substituents. X-ray crystallography resolves stereochemical details and crystal packing, as demonstrated in studies of dihydropyridine derivatives . High-resolution mass spectrometry (HRMS) and HPLC with UV/Vis detection ensure purity, particularly when assessing byproduct formation during synthesis .

Q. How should researchers design in vitro assays to evaluate the mutagenic potential of this compound?

- The Ames test (fluctuation assay) with bacterial strains (e.g., Salmonella typhimurium TA98/TA100) is standard for mutagenicity screening. Include metabolic activation systems (e.g., S9 liver homogenate) to simulate mammalian metabolism. Antigenotoxic effects can be assessed by co-administering known mutagens (e.g., 2-AA, 4-NQO) and comparing mutation rates .

Advanced Research Questions